Amphotericin B (trihydrate) is a polyene antifungal agent primarily used in the treatment of serious fungal infections. It is derived from the bacterium Streptomyces nodosus and is effective against a broad spectrum of fungi, including species of Candida, Aspergillus, and Cryptococcus . Amphotericin B is classified as a fungicidal agent, meaning it kills fungi rather than merely inhibiting their growth. It is available in several formulations, including conventional amphotericin B deoxycholate and liposomal amphotericin B .
Amphotericin B is sourced from natural fermentation processes involving the actinobacterium Streptomyces nodosus. It belongs to the class of compounds known as polyene macrolide antibiotics, which are characterized by their large cyclic structures and multiple conjugated double bonds . In terms of chemical classification, it can be categorized under organic compounds, specifically as an organooxygen compound due to its hydroxyl and carbonyl functional groups .
One such method involves the use of ion-exchange techniques to create amphotericin B derivatives with organic cations. This process includes:
Amphotericin B has a complex molecular structure characterized by a large macrolide ring with multiple hydroxyl groups and a long aliphatic tail. Its molecular formula is with a molecular weight of approximately 924.09 g/mol . The structure includes a series of conjugated double bonds which contribute to its antifungal activity by interacting with ergosterol in fungal cell membranes.
The structural representation can be described as follows:
Amphotericin B primarily reacts with ergosterol, a sterol found in fungal cell membranes. The binding of amphotericin B to ergosterol alters the permeability of the cell membrane, leading to cell death. This interaction can be summarized as follows:
The antifungal mechanism of action for amphotericin B involves its affinity for ergosterol, which is structurally similar to cholesterol found in human cells. Upon binding to ergosterol, amphotericin B induces the formation of pores in the fungal cell membrane. This results in:
This mechanism highlights the selective toxicity of amphotericin B; while it affects fungal cells, human cells are less affected due to lower ergosterol content .
Amphotericin B is primarily used in clinical settings for:
In addition to its clinical applications, ongoing research continues to explore new formulations and delivery methods aimed at enhancing its efficacy while minimizing side effects associated with traditional formulations .
CAS No.: 1254-35-9
CAS No.: 15823-71-9
CAS No.: 35554-08-6
CAS No.:
CAS No.: 16670-83-0